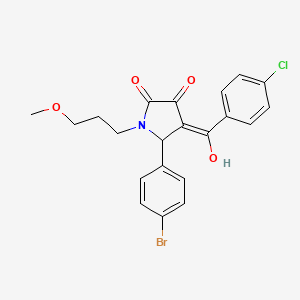
4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as FP1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FP1 is a piperazine derivative that belongs to the class of compounds known as benzylpiperazines.
Mechanism of Action
4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. It has been shown to act as an agonist at serotonin receptors, leading to increased serotonin release and subsequent modulation of mood and behavior. This compound also acts as an antagonist at dopamine receptors, leading to decreased dopamine release and subsequent modulation of reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has also been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.
Advantages and Limitations for Lab Experiments
4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high degree of selectivity for various receptors, its potent binding affinity, and its ability to modulate the release of various neurotransmitters. However, there are also limitations to its use in lab experiments, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide. One potential area of research is the development of novel drugs based on the structure of this compound. Another potential area of research is the investigation of the effects of this compound on various disease states, including mood disorders and addiction. Additionally, the development of more efficient and scalable synthesis methods for this compound could lead to increased availability and accessibility of this compound for scientific research.
Synthesis Methods
The synthesis of 4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide involves the condensation of 3-fluorobenzylamine and 3-methoxybenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine in the presence of hydrochloric acid to yield this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
4-(3-fluorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent binding affinity to a variety of receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. This compound has also been shown to have a high degree of selectivity for these receptors, making it a promising candidate for the development of novel drugs.
properties
IUPAC Name |
4-[(3-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-25-18-7-3-6-17(13-18)21-19(24)23-10-8-22(9-11-23)14-15-4-2-5-16(20)12-15/h2-7,12-13H,8-11,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETZJHFCUSQBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5364099.png)
![3-hydroxy-4-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5364106.png)


![4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5364119.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5364125.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-(methoxymethyl)-N-methyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B5364127.png)
![1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5364141.png)
![N-methyl-1-phenyl-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5364148.png)

![5-{2-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]ethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5364160.png)
![ethyl 1-[3-(2,3-dimethylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5364170.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5364184.png)